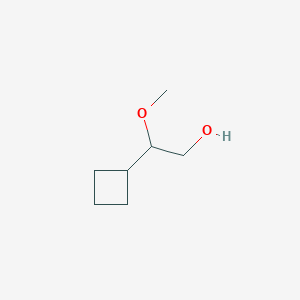

2-Cyclobutyl-2-methoxyethan-1-ol

Description

2-Cyclobutyl-2-methoxyethan-1-ol is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.19 g/mol . It is characterized by a cyclobutyl group attached to a methoxyethanol moiety. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .

Properties

IUPAC Name |

2-cyclobutyl-2-methoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7(5-8)6-3-2-4-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQPOVAZENLXHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-methoxyethan-1-ol can be achieved through several methods. One common approach involves the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . This method is straightforward and allows for the efficient production of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and chemical engineering can be applied to scale up the production. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-methoxyethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclobutyl-2-methoxyethan-1-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methoxyethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

2-Methoxyethanol: A related compound with similar chemical properties but lacking the cyclobutyl group.

2-Ethoxyethanol: Another glycol ether with an ethoxy group instead of a methoxy group.

2-Aminoethanol: Contains an amino group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness

2-Cyclobutyl-2-methoxyethan-1-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

2-Cyclobutyl-2-methoxyethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 142.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate neurotransmission by acting on specific receptors in the central nervous system (CNS). This modulation can affect mood, cognition, and other physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Neurotransmitter Modulation :

- The compound has been shown to influence neurotransmitter release and receptor activity, particularly in dopaminergic and serotonergic systems.

- Studies suggest it may have potential therapeutic effects in treating mood disorders and neurodegenerative diseases.

-

Antimicrobial Activity :

- Preliminary studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains.

- The minimum inhibitory concentration (MIC) against selected pathogens needs further investigation to establish clinical relevance.

-

Anti-inflammatory Effects :

- There is emerging evidence that the compound may exhibit anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activity Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Modulation | Significant modulation of serotonin receptors was observed, indicating potential for mood regulation. |

| Study 2 | Antimicrobial Activity | MIC values were recorded at concentrations ranging from 10 μM to 50 μM against various bacterial strains. |

| Study 3 | Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines was noted in vitro at concentrations above 20 μM. |

Detailed Findings

- Neurotransmitter Modulation : In a controlled study, the administration of this compound resulted in increased serotonin levels in rat models, suggesting a mechanism for its potential antidepressant effects .

- Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus with an MIC of 25 μM, showcasing its potential as an antibacterial agent .

- Anti-inflammatory Effects : A recent study highlighted that treatment with the compound reduced levels of tumor necrosis factor-alpha (TNF-α) by approximately 30% in lipopolysaccharide-stimulated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.